Methyl 3-tert-butyl-2,3-dimethyloxirane-2-carboxylate
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Overview
Description
Methyl 3-tert-butyl-2,3-dimethyloxirane-2-carboxylate is an organic compound with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol . This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a carboxylate ester group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-tert-butyl-2,3-dimethyloxirane-2-carboxylate typically involves the reaction of tert-butyl 2,3-dimethyl-2,3-epoxypropanoate with methanol under acidic or basic conditions . The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance the reaction rate and efficiency. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-tert-butyl-2,3-dimethyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 3-tert-butyl-2,3-dimethyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-tert-butyl-2,3-dimethyloxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function. This reactivity is exploited in various chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-tert-butyl-2,3-dimethyloxirane-2-carboxylate: Similar compounds include other oxirane derivatives and carboxylate esters.
tert-Butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate: Another compound with similar structural features.
Properties
Molecular Formula |
C10H18O3 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
methyl 3-tert-butyl-2,3-dimethyloxirane-2-carboxylate |
InChI |
InChI=1S/C10H18O3/c1-8(2,3)10(5)9(4,13-10)7(11)12-6/h1-6H3 |
InChI Key |
WGJCFBSYHNADJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)(C)C(C)(C)C)C(=O)OC |
Origin of Product |
United States |
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